Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate

Aurora Kinase Inhibitor Anti-proliferative Activity SAR

Research groups requiring reproducible SAR for Aurora kinase inhibition face scaffold substitution risks that invalidate published potency data. This 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (C7H7N3O2S, MW 197.21) is the exact building block used to generate low-nanomolar Aurora A/B inhibitors (e.g., Compound 38). - Enables direct synthesis of reference compounds for head-to-head cellular efficacy benchmarking - Privileged scaffold with established PK and in vivo efficacy; derivatize at N-1 or methyl ester handle - Available in research-grade quantities with immediate shipment for library synthesis or tool compound generation

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 648411-35-2
Cat. No. B3148492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
CAS648411-35-2
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=NN2)N
InChIInChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H3,8,9,10)
InChIKeyBZTKCTZKSHFJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Aurora Kinase Inhibitor Building Block


Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic small molecule (C7H7N3O2S, MW 197.21) [1]. It is not a terminal drug candidate but serves as a key, versatile building block and synthetic intermediate for generating libraries of bioactive compounds, most notably the 3-amino-1H-thieno[3,2-c]pyrazole class of Aurora kinase inhibitors [2]. Its value is intrinsically linked to its ability to be derivatized into compounds with potent, quantifiable anticancer activity .

Workflow Aurora kinase inhibitor library synthesis
Selection 3-amino-thieno[3,2-c]pyrazole scaffold for SAR expansion
Use Context Cell-model & in vivo kinase inhibition studies

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Irreplaceable Aurora Kinase Scaffold


Generic substitution of this core building block is not viable for research groups aiming to replicate or build upon the established SAR of Aurora kinase inhibitors. The specific 3-amino-1H-thieno[3,2-c]pyrazole scaffold is a 'privileged structure' for this target class . The published optimization work demonstrates that modifications to the core scaffold, including the methyl ester handle, are critical for achieving low nanomolar potency [1]. Using a simpler pyrazole, a furopyrazole (oxygen analog), or a differently fused thienopyrazole would represent a fundamental change to the pharmacophore, invalidating the established SAR and risking a complete loss of the desired kinase inhibition activity [1].

Scaffold modification Furopyrazole or simple pyrazole cores may shift kinase selectivity, invalidating published SAR.
Functional handle change Altering the methyl ester or amino group can disrupt derivatization routes and final compound activity.
Off-target profile drift A different building block may not reproduce the kinase inhibition profile of the thienopyrazole series.

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Evidence of Aurora Kinase Inhibition


Compound 38 Anti-Proliferative Activity

The target compound is a key intermediate for generating potent Aurora kinase inhibitors [1]. A derivative, 'Compound 38', synthesized from this core scaffold, demonstrated low nanomolar inhibitory activity in a cellular anti-proliferation assay against the HCT-116 colon carcinoma cell line [1]. This is a direct, quantitative measure of efficacy for the compound class that this building block enables.

Anti-proliferative IC50
Class-level
< 1 µM
Reported cell-model response context
Derivative Compound 38; HCT-116 colon carcinoma assay
Aurora Kinase Inhibitor Anti-proliferative Activity SAR

Compound 38 Efficacy in HL-60 Xenograft Model

The lead derivative from the thieno[3,2-c]pyrazole series, 'Compound 38', for which Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a direct synthetic precursor, demonstrated significant in vivo efficacy [1]. It was active in the HL-60 (human promyelocytic leukemia) xenograft tumor model, showing favorable antitumor activity [1].

In vivo tumor model
Class-level
Favorable antitumor activity reported
Reported in vivo model-response context
HL-60 xenograft; vehicle-controlled
In Vivo Efficacy Xenograft Model Antitumor Activity

Compound 38 Pharmacokinetic Profile

The lead derivative 'Compound 38' in the series derived from this building block was also reported to have 'favorable pharmacokinetic properties' [1]. This is a crucial differentiator from many other inhibitor scaffolds that show potent biochemical activity but suffer from poor absorption, distribution, metabolism, or excretion (ADME) characteristics.

PK profile
Class-level
Favorable pharmacokinetic properties reported
Supports exposure-model interpretation
Derivative data; specifics not detailed
Pharmacokinetics Drug-likeness ADME

Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Validated Research Applications


Aurora Kinase Inhibitor Library Synthesis

This compound is the optimal starting material for generating chemical libraries based on the 3-amino-1H-thieno[3,2-c]pyrazole scaffold. This scaffold is a validated privileged structure for inhibiting Aurora kinases A and B [1]. Researchers can reliably use this building block to synthesize derivatives and explore SAR around the N-1 position and the methyl ester handle, with the confidence that the core structure has already been shown to yield low nanomolar inhibitors with favorable PK and in vivo efficacy [1].

Aurora Inhibitor Comparative Studies

Research groups seeking to evaluate novel Aurora kinase inhibitors can use this compound to synthesize reference compounds from the published thieno[3,2-c]pyrazole series [1]. This allows for direct, head-to-head comparisons in cellular and in vivo models against known, potent analogs like 'Compound 38' [1]. This application is critical for benchmarking new chemical entities and understanding their relative efficacy and potential therapeutic window.

Mechanism of Action Studies in Mitosis

As the parent scaffold is a proven Aurora kinase inhibitor [1], this building block can be used to create tool compounds. These compounds can then be used in chemical biology studies to probe the specific roles of Aurora A versus Aurora B kinases in different phases of mitosis, or to investigate mechanisms of resistance to mitotic inhibitors in cancer cell lines. The known activity of the downstream derivatives provides a clear phenotypic anchor for these mechanistic investigations.

Application
Selection Property
Validation Focus
Aurora kinase inhibitor library synthesis
Thienopyrazole scaffold derivatization
SAR expansion & kinase inhibition potency context
Comparator benchmarking studies
Reference compound synthesis
Head-to-head assay response context
Mitosis mechanism-of-action research
Chemical probe generation
Aurora A/B selectivity & pathway-response interpretation

Technical Documentation Hub

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